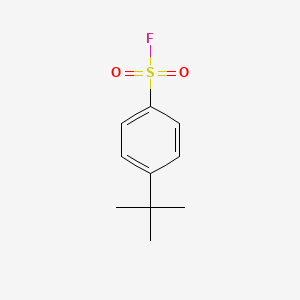

4-Tert-butilbenceno-1-sulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

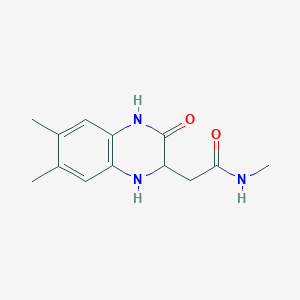

“4-Tert-butylbenzene-1-sulfonyl fluoride” is an organic compound with the molecular formula C10H13FO2S and a molecular weight of 216.27 . It is a solid substance and is used in the field of research.

Physical And Chemical Properties Analysis

“4-Tert-butylbenzene-1-sulfonyl fluoride” is a solid substance . Its melting point is 64-65 °C (lit.) . The boiling point and density are not provided in the search results .

Mecanismo De Acción

Target of Action

The primary target of 4-Tert-butylbenzene-1-sulfonyl fluoride is Prothrombin , a protein involved in blood homeostasis .

Mode of Action

It is known that substituted benzene compounds can undergo electrophilic substitution reactions . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .

Biochemical Pathways

It is known that benzene derivatives can influence reactivity in a profound manner, affecting various biochemical pathways .

Result of Action

It is known that the compound has potential use in various fields of research and industry.

Action Environment

It is known that the compound’s reactivity can be influenced by the electron donating or electron withdrawing influence of the substituents, as measured by molecular dipole moments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-Tert-butylbenzene-1-sulfonyl fluoride is its potency and specificity as an inhibitor of serine proteases. It can be used at low concentrations to effectively inhibit protease activity, making it a valuable tool in many areas of research. However, 4-Tert-butylbenzene-1-sulfonyl fluoride is also highly reactive and can be toxic to cells at high concentrations. This can limit its use in certain experiments, and researchers must carefully control the concentration and exposure time of 4-Tert-butylbenzene-1-sulfonyl fluoride.

Direcciones Futuras

There are many potential future directions for research involving 4-Tert-butylbenzene-1-sulfonyl fluoride. One area of interest is the development of new drugs targeting serine proteases, particularly those involved in diseases such as cancer and inflammation. 4-Tert-butylbenzene-1-sulfonyl fluoride may also have applications in the study of protein misfolding and neurodegenerative diseases, as well as in the development of new diagnostic tools for serine protease activity. Further research is needed to fully understand the potential of 4-Tert-butylbenzene-1-sulfonyl fluoride in these areas.

Métodos De Síntesis

4-Tert-butylbenzene-1-sulfonyl fluoride can be synthesized through a multistep process involving the reaction of tert-butylbenzene with sulfuric acid and hydrofluoric acid to form tert-butylbenzene sulfonic acid. This is then reacted with thionyl chloride to form tert-butylbenzene sulfonyl chloride, which is finally treated with hydrogen fluoride to produce 4-Tert-butylbenzene-1-sulfonyl fluoride.

Aplicaciones Científicas De Investigación

- Química SuFEx: La química SuFEx (Intercambio de Fluoruro de Azufre) explota la reactividad de los sulfonil fluoruros con varios nucleófilos. TBBSF sirve como una valiosa cabeza de guerra para el cribado de fragmentos. Etiqueta los residuos de aminoácidos nucleofílicos, lo que lo hace útil en aplicaciones de biología química y química medicinal .

- TBBSF es un reactivo versátil para la síntesis de otros sulfonil fluoruros. Los investigadores pueden convertir varios sulfonatos en sulfonil fluoruros utilizando TBBSF en reacciones de una sola etapa .

- TBBSF es un compuesto sulfonato. Las precauciones de seguridad incluyen evitar el contacto con la piel y los ojos. En caso de exposición, enjuagar abundantemente con agua y buscar atención médica .

Cribado de Fragmentos y Sondas Químicas

Metodología Sintética

Consideraciones de Seguridad

Safety and Hazards

Propiedades

IUPAC Name |

4-tert-butylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGHXAOUCWPSDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092278-50-6 |

Source

|

| Record name | 1092278-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389273.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389283.png)

![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)

![methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridi ne-4,3'-indoline]-3-carboxylate](/img/structure/B2389285.png)

![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)

![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)